molecular formula C21H17N5O6 B6026935 N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]

N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]

Cat. No. B6026935
M. Wt: 435.4 g/mol
InChI Key: LPUGGJWRNWGKHC-UHFFFAOYSA-N
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Description

N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is also known as DPA, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] is not fully understood. However, it is believed that this compound acts by chelating metal ions, such as zinc, and disrupting the function of metal-dependent enzymes. This disruption can lead to a range of biochemical and physiological effects, including antibacterial activity.
Biochemical and Physiological Effects:
N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] has been found to have a range of biochemical and physiological effects. One of the primary effects of this compound is its ability to selectively bind to zinc ions. This binding can lead to a range of downstream effects, including the inhibition of metal-dependent enzymes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] in lab experiments is its selectivity for zinc ions. This selectivity allows researchers to study the role of zinc in biological systems with high specificity.
However, there are also limitations to the use of DPA in lab experiments. For example, this compound may not be suitable for studying the role of other metal ions, as it is highly selective for zinc. Additionally, the antibacterial activity of DPA may interfere with certain experiments, making it unsuitable for some applications.

Future Directions

There are several future directions for the study of N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]. One area of interest is the development of new fluorescent probes based on the structure of DPA. These probes could be used to study the role of other metal ions in biological systems.
Another area of interest is the development of new antibacterial agents based on the structure of DPA. This could lead to the development of new treatments for bacterial infections.
Overall, N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] is a promising compound for scientific research. Its selectivity for zinc ions and antibacterial activity make it a useful tool for studying a range of biological processes. With further research, this compound could lead to the development of new diagnostic tools and treatments for a range of diseases.

Synthesis Methods

The synthesis of N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] involves the reaction of 2-nitrobenzaldehyde with pyridine-2-carboxylic acid hydrazide in the presence of acetic anhydride. The resulting compound is then reacted with 2-nitrobenzoyl chloride to form the final product. This synthetic method has been optimized to produce high yields of pure DPA.

Scientific Research Applications

N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] has been found to have a wide range of scientific research applications. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions. DPA has been found to selectively bind to zinc ions, making it a useful tool for studying the role of zinc in biological systems.
In addition to its use as a fluorescent probe, DPA has also been studied for its potential as an antibacterial agent. This compound has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(2-nitrophenyl)-N-[6-[[2-(2-nitrophenyl)acetyl]amino]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6/c27-20(12-14-6-1-3-8-16(14)25(29)30)23-18-10-5-11-19(22-18)24-21(28)13-15-7-2-4-9-17(15)26(31)32/h1-11H,12-13H2,(H2,22,23,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUGGJWRNWGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC(=CC=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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